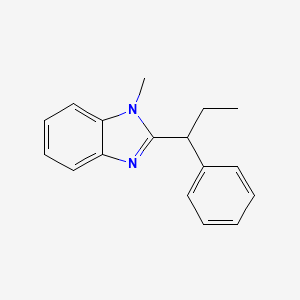
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is also known as SKF 38393 and is commonly used in scientific research for its unique properties.
作用機序
The mechanism of action of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole involves its binding to the D1 dopamine receptor. This binding activates the receptor and leads to the activation of intracellular signaling pathways that ultimately result in the release of dopamine. The increased dopamine release leads to the activation of other dopamine receptors in the brain, resulting in the observed behavioral and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of dopamine neurons in the brain, leading to increased dopamine release and activation of other dopamine receptors. This results in improved cognition, mood, and behavior. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole in lab experiments is its selectivity for the D1 dopamine receptor. This allows for the specific activation of this receptor and the study of its effects on behavior, cognition, and mood. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole. One area of research is the study of its effects on neuroplasticity and neuroprotection. This compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases. Additionally, the development of more selective agonists of the D1 dopamine receptor may lead to the development of new treatments for psychiatric disorders.
In conclusion, this compound is a unique chemical compound that has many applications in scientific research. Its selectivity for the D1 dopamine receptor makes it a valuable tool for studying the effects of dopamine on behavior, cognition, and mood. Further research on this compound may lead to the development of new treatments for psychiatric disorders and neurodegenerative diseases.
合成法
The synthesis of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the condensation of 2-aminobenzimidazole with 1-phenyl-1-propanone in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white solid.
科学的研究の応用
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is widely used in scientific research to study the pharmacological properties of dopamine receptors. It is a selective agonist of the D1 dopamine receptor and has been shown to increase the activity of dopamine neurons in the brain. This compound is also used to study the effects of dopamine on behavior, cognition, and mood.
特性
IUPAC Name |
1-methyl-2-(1-phenylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-14(13-9-5-4-6-10-13)17-18-15-11-7-8-12-16(15)19(17)2/h4-12,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAECLBFJABKNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
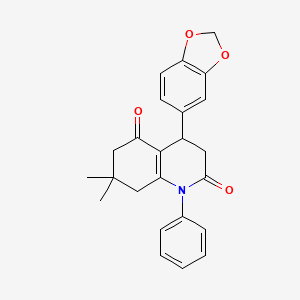
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)
![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)
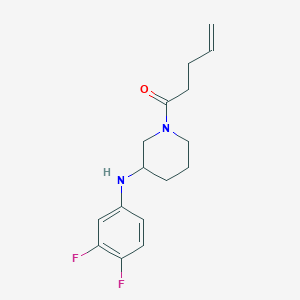
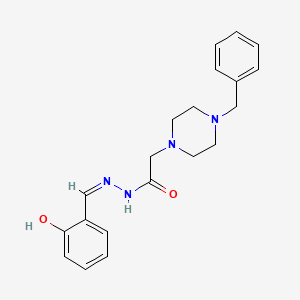
![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)
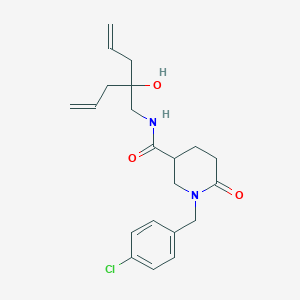
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)
